molecular formula C17H14O3 B12923478 Benzofuran-3-yl 2-(m-tolyl)acetate

Benzofuran-3-yl 2-(m-tolyl)acetate

Cat. No.: B12923478
M. Wt: 266.29 g/mol
InChI Key: QRHNLFQRXPOKOH-UHFFFAOYSA-N
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Description

Benzofuran-3-yl 2-(m-tolyl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a 2-(m-tolyl)acetate group, which contributes to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzofuran-3-yl 2-(m-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the nature of the starting materials.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new benzofuran derivatives with different functional groups.

Scientific Research Applications

Benzofuran-3-yl 2-(m-tolyl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzofuran-3-yl 2-(m-tolyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication . The specific molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Benzofuran-3-yl 2-(m-tolyl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits. Its combination of a benzofuran ring with a 2-(m-tolyl)acetate group may confer unique properties that differentiate it from other benzofuran derivatives.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1-benzofuran-3-yl 2-(3-methylphenyl)acetate

InChI

InChI=1S/C17H14O3/c1-12-5-4-6-13(9-12)10-17(18)20-16-11-19-15-8-3-2-7-14(15)16/h2-9,11H,10H2,1H3

InChI Key

QRHNLFQRXPOKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC2=COC3=CC=CC=C32

Origin of Product

United States

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